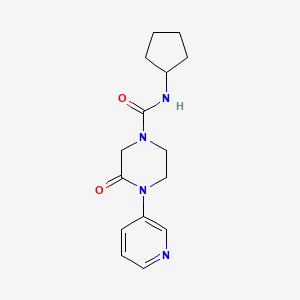

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and a cyclopentyl group, making it a versatile scaffold for drug discovery and other applications.

Mechanism of Action

Target of Action

The primary target of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The specific mode of action of This compound It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

The exact biochemical pathways affected by This compound Compounds with similar structures have been evaluated for their anti-tubercular activity .

Result of Action

The molecular and cellular effects of This compound Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Substitution with Pyridine: The pyridine moiety is introduced through nucleophilic substitution reactions, often using pyridine derivatives as starting materials.

Introduction of the Cyclopentyl Group: The cyclopentyl group is added via alkylation reactions, where cyclopentyl halides react with the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: For controlled reaction conditions and scalability.

Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Pyridine derivatives, cyclopentyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the piperazine ring .

Scientific Research Applications

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential as a therapeutic agent in treating diseases such as tuberculosis.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with similar structural features and biological activity.

Pyrrolopyrazine Derivatives: Compounds with a pyrrolopyrazine scaffold that exhibit various biological activities.

Uniqueness

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety and a cyclopentyl group makes it a versatile and valuable compound for research and development .

Biological Activity

N-cyclopentyl-3-oxo-4-(pyridin-3-yl)piperazine-1-carboxamide, a compound with significant potential in pharmacology, has been studied for its biological activity, particularly in cancer treatment. This article explores its mechanisms of action, efficacy in various studies, and relevant pharmacokinetic properties.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 571188-82-4

This compound belongs to a class of piperazine derivatives that have shown promise in the inhibition of various kinases involved in cell proliferation.

This compound primarily acts as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in malignant cells. The compound has demonstrated potent inhibitory effects on tumor cell lines, making it a candidate for cancer therapy.

In Vitro Studies

In vitro assays have shown that this compound exhibits:

- IC50 Values :

- Against MDA-MB-231 (triple-negative breast cancer) cell line: IC50=0.126μM

- Against MCF7 (breast cancer) cell line: IC50=0.87−12.91μM

These values indicate a strong capacity to inhibit cancer cell proliferation while showing significantly less effect on non-cancerous cells (MCF10A), suggesting a favorable therapeutic window for selective targeting of tumor cells .

In Vivo Studies

In vivo studies using mouse models have further validated the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, the compound inhibited tumor growth effectively, demonstrating a reduction in phosphorylated retinoblastoma protein (Rb) levels, which is associated with reduced cell proliferation.

- Metastasis Prevention : Treatment with the compound resulted in decreased lung metastasis in mice injected with MDA-MB-231 cells, showcasing its potential as an anti-metastatic agent .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed through various parameters:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Acute Toxicity (in mice) | No toxicity at 2000 mg/kg |

These parameters suggest that the compound has a reasonable bioavailability and safety profile for further development as an anticancer agent .

Case Studies and Clinical Relevance

Several studies have highlighted the clinical relevance of compounds similar to this compound:

- Palbociclib (PD0332991) : A closely related compound that has entered clinical trials for breast cancer treatment showed promising results in stabilizing disease progression in patients with ER-positive tumors .

- Combination Therapies : Ongoing research is exploring the efficacy of this compound in combination with other therapeutic agents to enhance its anticancer effects and overcome resistance mechanisms observed in various cancers.

Properties

IUPAC Name |

N-cyclopentyl-3-oxo-4-pyridin-3-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c20-14-11-18(15(21)17-12-4-1-2-5-12)8-9-19(14)13-6-3-7-16-10-13/h3,6-7,10,12H,1-2,4-5,8-9,11H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXNOALJVVOUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.